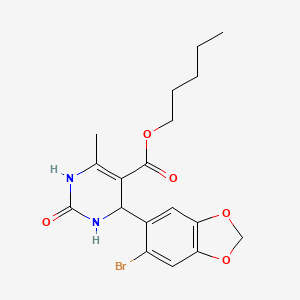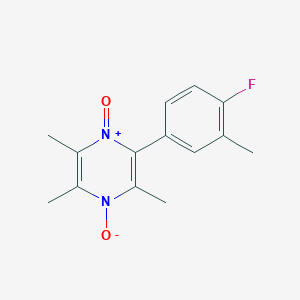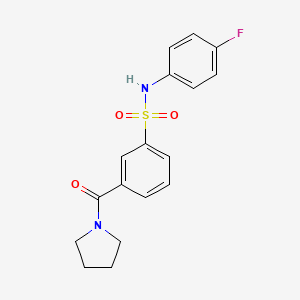
N-(1-isopropyl-4-piperidinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isopropyl-4-piperidinyl)propanamide (also known as IPP) is a synthetic compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its various pharmacological properties. IPP has been found to have potential applications in the treatment of various disorders, including anxiety, depression, and addiction.
作用机制
The mechanism of action of IPP involves the modulation of neurotransmitter systems in the brain. IPP has been found to act as a selective inhibitor of the reuptake of serotonin and dopamine, which results in an increase in their levels in the brain. This increase in neurotransmitter levels has been linked to the anxiolytic, antidepressant, and anti-addictive effects of IPP.
Biochemical and Physiological Effects:
IPP has been found to have various biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. IPP has also been found to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine. Additionally, IPP has been found to have antinociceptive effects, which means it can reduce pain sensitivity.
实验室实验的优点和局限性
One of the major advantages of using IPP in lab experiments is its high potency and selectivity. IPP has been found to have a high affinity for serotonin and dopamine transporters, which makes it an effective tool for studying the role of these neurotransmitters in various biological processes. However, one of the limitations of using IPP in lab experiments is its potential toxicity. IPP has been found to have cytotoxic effects on certain cell types, which can limit its use in some experiments.
未来方向
There are several future directions for the study of IPP. One area of research is the development of new analogs of IPP with improved pharmacological properties. Another area of research is the investigation of the role of IPP in the regulation of other neurotransmitter systems, such as the glutamate system. Additionally, the potential therapeutic applications of IPP in the treatment of various disorders, such as anxiety and depression, warrant further investigation.
合成方法
The synthesis of IPP involves the reaction of 1-isopropylpiperidine with propanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(1-isopropyl-4-piperidinyl)propanamide, which can be purified by recrystallization. The yield of the reaction is typically high, making it an efficient method for the synthesis of IPP.
科学研究应用
IPP has been extensively studied for its potential applications in scientific research. It has been found to have various pharmacological properties, including anxiolytic, antidepressant, and anti-addictive effects. IPP has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood and behavior.
属性
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-11(14)12-10-5-7-13(8-6-10)9(2)3/h9-10H,4-8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJAFQBHWUEXLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCN(CC1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5179120.png)
![ethyl 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5179129.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-thienyl)acetamide](/img/structure/B5179136.png)


![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(methylamino)nicotinamide](/img/structure/B5179146.png)
![ethyl 3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5179157.png)
![diethyl 2-[(1-adamantylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5179161.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5179164.png)

![5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5179216.png)
![3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5179220.png)

![7-{[(2,3-dimethylphenyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B5179231.png)
